3-Isopropylphenyl Carbonochloridate (CAS 42571-85-7): A Technical Guide to Properties, Mechanistic Solvolysis, and Synthetic Applications
3-Isopropylphenyl Carbonochloridate (CAS 42571-85-7): A Technical Guide to Properties, Mechanistic Solvolysis, and Synthetic Applications
Executive Summary
3-Isopropylphenyl carbonochloridate (also known as 3-isopropylphenyl chloroformate) is a highly reactive, versatile electrophilic reagent utilized extensively in organic synthesis, protecting group chemistry, and prodrug development. By combining the acylating power of a chloroformate with the steric and lipophilic properties of a meta-isopropyl substituted aromatic ring, this compound offers unique kinetic stability and structural advantages over standard aliphatic or unsubstituted aryl chloroformates. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 3-isopropylphenyl carbonochloridate is critical for predicting its behavior in various solvent systems and its shelf-life stability. The meta-isopropyl substitution provides a distinct inductive electron-donating effect (+I) while introducing moderate steric shielding around the reactive center.
| Property | Value / Description |
| Chemical Name | 3-Isopropylphenyl carbonochloridate |
| Common Synonyms | 3-Isopropylphenyl chloroformate; m-Cumenyl chloroformate |
| CAS Registry Number | 42571-85-7[1] |
| Molecular Formula | C₁₀H₁₁ClO₂[1] |
| Molecular Weight | 198.65 g/mol [1] |
| SMILES String | O=C(Cl)Oc1cc(C(C)C)ccc1[1] |
| Physical State | Liquid (Moisture-sensitive) |
| Storage Requirements | 2–8°C, inert atmosphere (Argon/N₂)[1] |
| Primary Hazard Class | Corrosive (Class 8), causes severe skin burns and eye damage[1] |
Mechanistic Dynamics: Solvolysis & Acyl Transfer
The reactivity of aryl chloroformates is fundamentally different from that of standard acyl chlorides. In chloroformate esters, the lone pair of electrons on the ether oxygen provides resonance stabilization to the carbonyl ground state, meaning the chloride leaving group is not easily cleaved by weak incoming nucleophiles or solvent molecules[2].
Kinetic studies utilizing the extended Grunwald-Winstein linear free energy relationships (LFERs) demonstrate that aryl chloroformates predominantly undergo a bimolecular tetrahedral addition-elimination mechanism rather than a unimolecular ionization (
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Addition-Elimination: The nucleophile attacks the
hybridized carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate, driven by the reformation of the carbon-oxygen double bond, ejects the chloride ion[2]. -
Causality of the 3-Isopropyl Group: Unlike para-methoxy or para-nitro substituents which strongly dictate reactivity through direct resonance, the meta-isopropyl group influences the reaction primarily through inductive effects and steric hindrance. This results in a controlled, predictable acylation rate that minimizes runaway exothermic degradation, making it highly suitable for selective amine protection.
Fig 1: Bimolecular addition-elimination mechanism of 3-isopropylphenyl carbonochloridate.
Strategic Applications in Drug Design
Amine Protection (Carbamate Formation)
In complex peptide synthesis or alkaloid modification, 3-isopropylphenyl carbonochloridate is utilized to mask primary and secondary amines as stable carbamates. The resulting protecting group is highly resistant to acidic conditions (unlike Boc groups) and requires specific reductive or strongly basic conditions for cleavage, allowing for orthogonal protection strategies.
Prodrug Linker Technologies
A major hurdle in drug development is the poor oral bioavailability of highly polar, amine-containing active pharmaceutical ingredients (APIs). By reacting the API with 3-isopropylphenyl carbonochloridate, researchers generate a lipophilic carbamate prodrug.
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The Lipophilicity Factor: The isopropyl moiety significantly increases the LogP of the molecule, enhancing passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).
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Enzymatic Cleavage: Once systemic circulation is reached, endogenous carboxylesterases cleave the carbamate, releasing the active amine, carbon dioxide, and 3-isopropylphenol (which is subsequently metabolized and excreted).
Validated Experimental Methodologies
The following protocol outlines a self-validating workflow for the N-acylation of a primary amine using 3-isopropylphenyl carbonochloridate.
Protocol: N-Protection of Primary Amines
Objective: Synthesize a stable 3-isopropylphenyl carbamate.
Reagents & Materials:
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Target Amine (1.0 equiv)
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3-Isopropylphenyl carbonochloridate (1.1 equiv)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
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Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Procedure:
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Preparation: Dissolve the target amine in anhydrous DCM under an argon atmosphere. Add DIPEA (2.0 equiv).
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Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct without competing with the amine for the electrophilic chloroformate.
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Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.
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Causality: Chloroformate additions are highly exothermic. 0°C suppresses the formation of symmetric ureas and prevents solvent boil-off.
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Addition: Add 3-isopropylphenyl carbonochloridate (1.1 equiv) dropwise over 15 minutes.
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Self-Validation Checkpoint 1: Observe the formation of a faint white haze or precipitate. This is the DIPEA·HCl salt, confirming that acyl transfer and chloride elimination are actively occurring.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
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Self-Validation Checkpoint 2: Monitor via TLC (Thin Layer Chromatography). The disappearance of the ninhydrin-active baseline spot (free amine) and the appearance of a higher-Rf UV-active spot confirms reaction completion.
Protocol: Safe Quenching & Workup
Chloroformates are acutely toxic and corrosive[2]. Unreacted reagent must be thoroughly destroyed before aqueous extraction.
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Quenching: Add 2.0 mL of Methanol (MeOH) directly to the reaction mixture and stir for 30 minutes.
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Causality: Methanol rapidly attacks any residual chloroformate, converting it into methyl 3-isopropylphenyl carbonate, a stable, non-corrosive, and non-lachrymatory byproduct.
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Extraction: Dilute the mixture with additional DCM and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Fig 2: Step-by-step synthetic workflow for amine protection using aryl chloroformates.
References
- BLD Pharm. "49561-88-8 | 3-(tert-Butyl)phenyl carbonochloridate (Includes Catalog Data for CAS 42571-85-7)." BLD Pharm Catalog.
- D'Souza, M. J., et al. "Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters." International Journal of Molecular Sciences, MDPI.
- Kevill, D. N., & D'Souza, M. J. "Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon." PMC / NIH.
- D'Souza, M. J., et al. "Detailed analysis for the solvolysis of isopropenyl chloroformate." European Journal of Chemistry.
